molecular formula C15H13N3S B8400336 N-(2-phenylbenzothiazol-6-yl)acetamidine

N-(2-phenylbenzothiazol-6-yl)acetamidine

Cat. No.: B8400336
M. Wt: 267.4 g/mol
InChI Key: FUNJYPJBLKZZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Phenylbenzothiazol-6-yl)acetamidine is a chemical compound built on a benzothiazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities. While specific data on this amidine derivative is subject to experimental confirmation, its core structure is closely related to well-researched N-(benzothiazol-2-yl)acetamide compounds, which have demonstrated significant potential in pharmaceutical research . Researchers are interested in this chemotype for developing novel therapeutic agents. The 2-phenylbenzothiazole moiety is a privileged structure in drug discovery, and the substitution at the 6-position with an acetamidine group introduces a key pharmacophoric feature. The amidine functionality can serve as a bioisostere for carboxylate or guanidine groups, potentially enabling strong ionic and hydrogen-bonding interactions with biological targets . The primary research applications for this compound and its analogs are anticipated in two key areas: oncology and enzymology. In oncology, closely related N-(2-acetamidobenzo[d]thiazol-6-yl) derivatives have been identified through structure-based virtual screening as promising inhibitors of BCR-ABL1 kinase, a critical driver in the pathophysiology of Chronic Myeloid Leukemia (CML) . These compounds bind effectively to the ATP-binding site of the kinase, forming crucial hydrogen bonds with the hinge region metabolite Met-337 and demonstrating potent anti-proliferative effects in cellular assays . In enzymology, the benzothiazole-acetamide scaffold has shown exceptional promise as a urease inhibitor . Urease is a nickel-containing metalloenzyme that is a key virulence factor in pathogens like Helicobacter pylori , and its inhibition is a valuable strategy for treating peptic ulcers . Molecular docking studies suggest that these analogs bind to the non-metallic active site of the enzyme, with hydrogen bonding being critical for its potent inhibitory activity (IC50 values for analogs can be as low as 16.5 µg/mL, outperforming the standard thiourea) . This compound is presented for research purposes to further explore these mechanisms and to aid in the development of new inhibitors for kinases, ureases, and other biologically relevant targets. It is intended for use in assays such as in vitro enzymatic inhibition studies, cell-based viability assays, and structure-activity relationship (SAR) investigations. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

N'-(2-phenyl-1,3-benzothiazol-6-yl)ethanimidamide

InChI

InChI=1S/C15H13N3S/c1-10(16)17-12-7-8-13-14(9-12)19-15(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17)

InChI Key

FUNJYPJBLKZZMR-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The target compound is compared to four structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Position 2 Substituent Position 6 Substituent Functional Group Type Key Structural Notes
N-(2-Phenylbenzothiazol-6-yl)acetamidine Phenyl Acetamidine (-NH-C(NH2)-) Amidine High basicity; salt-forming
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide Trifluoromethyl (CF3) Acetamide (-NH-CO-) Amide Lipophilic (CF3); less basic
AJ1 (N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide) Methylamino (NHCH3) Acetamide (-NH-CO-) Amide Moderate polarity; hydrogen-bonding
Acetamiprid ((E)-N-[(6-chloro-3-pyridyl)]-N-cyano-N-methyl acetamidine) Chloropyridyl Cyano-substituted acetamidine Amidine (N-cyano) Insecticidal; high toxicity

Key Observations :

  • Substituent Position: The phenyl group at position 2 in the target compound contrasts with CF3 () and methylamino () groups in analogs, influencing steric and electronic properties.
  • Functional Group : The acetamidine group in the target compound is more basic than acetamide analogs (), enabling protonation at physiological pH and enhanced solubility in acidic media.

Physicochemical Properties

  • Solubility : The amidine group in the target compound facilitates salt formation (e.g., hydrochloride), improving aqueous solubility compared to acetamide derivatives like AJ1 .
  • Lipophilicity : The CF3-substituted analog () exhibits higher lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas the target compound’s phenyl group may reduce logP (~2.8–3.0).
  • Stability : Amidine groups are prone to hydrolysis under alkaline conditions, whereas acetamide analogs () are more stable but less reactive .

Preparation Methods

Two-Step Synthesis via 6-Amino Intermediate

A common approach involves synthesizing 6-amino-2-phenylbenzothiazole as an intermediate, which is subsequently amidinated to introduce the acetamidine group.

Step 1: Synthesis of 6-Amino-2-phenylbenzothiazole

  • Reagents : o-Aminothiophenol, benzaldehyde, elemental sulfur.

  • Conditions : Solvent-free, 120°C, 4–6 hours.

  • Mechanism : The reaction proceeds through imine formation between o-aminothiophenol and benzaldehyde, followed by cyclization with sulfur to form the benzothiazole core.

  • Yield : 75–85%.

Step 2: Amidination of the 6-Amino Group

  • Reagents : Acetonitrile, ammonium chloride, hydrochloric acid.

  • Conditions : Reflux in ethanol, 8–12 hours.

  • Mechanism : The primary amine reacts with acetonitrile under acidic conditions to form the acetamidine group via a Pinner reaction.

  • Yield : 60–70%.

Example Protocol :

  • Combine 6-amino-2-phenylbenzothiazole (1.0 mmol), acetonitrile (5.0 mmol), and HCl (conc., 2 mL) in ethanol.

  • Reflux at 80°C for 10 hours.

  • Neutralize with aqueous ammonia, extract with dichloromethane, and purify via column chromatography.

One-Pot Multi-Component Synthesis

Recent advances prioritize atom economy and reduced purification steps. A three-component reaction using o-aminothiophenol, benzaldehyde derivatives, and acetamidine precursors has been explored.

Direct Assembly with Acetamidine Hydrochloride

  • Reagents : o-Aminothiophenol, 4-phenylbenzaldehyde, acetamidine hydrochloride, sulfur.

  • Conditions : DMSO, 100°C, 6 hours.

  • Mechanism : Concurrent benzothiazole cyclization and amidination occur via radical-mediated sulfur incorporation.

  • Yield : 50–55%.

Optimization Insights :

  • Oxidant Role : DMSO facilitates oxidative aromatization, critical for ring closure.

  • Catalyst-Free : Eliminates metal catalysts, enhancing environmental compatibility.

Nitrile Intermediate Pathways

Nitriles serve as versatile intermediates for amidine synthesis. This method leverages cyano-substituted benzothiazoles.

Cyanobenzothiazole to Acetamidine Conversion

  • Reagents : 6-Cyano-2-phenylbenzothiazole, ammonia, HCl.

  • Conditions : Ethanol, 70°C, 12 hours.

  • Mechanism : The nitrile undergoes acid-catalyzed hydrolysis to an imidate intermediate, which reacts with ammonia to form the acetamidine.

  • Yield : 65–75%.

Example Protocol :

  • Suspend 6-cyano-2-phenylbenzothiazole (1.0 mmol) in ethanol saturated with HCl gas.

  • Stir at 70°C for 12 hours.

  • Add aqueous ammonia (excess), filter, and recrystallize from ethanol.

Catalytic Amidination Using Transition Metals

Palladium and copper catalysts enable direct C–N bond formation, bypassing pre-functionalized intermediates.

Buchwald-Hartwig Amination Followed by Amidination

  • Reagents : 6-Bromo-2-phenylbenzothiazole, acetamidine, Pd(OAc)₂, Xantphos.

  • Conditions : Toluene, 100°C, 24 hours.

  • Mechanism : Palladium-catalyzed coupling installs the acetamidine group via a Buchwald-Hartwig reaction.

  • Yield : 55–60%.

Challenges :

  • Substrate Sensitivity : Harsh conditions may degrade the benzothiazole ring.

  • Catalyst Loading : Requires 5 mol% Pd, increasing cost.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Catalyst Scalability
Two-Step Condensation60–7018–24 hoursNoneModerate
One-Pot Multi-Component50–556 hoursNoneHigh
Nitrile Intermediate65–7512 hoursHClHigh
Catalytic Amidination55–6024 hoursPd(OAc)₂Low

Key Observations :

  • The nitrile intermediate method offers the highest yield and scalability.

  • One-pot synthesis reduces purification but suffers from moderate yields.

  • Transition-metal catalysis remains limited by cost and substrate compatibility.

Mechanistic Insights and Side Reactions

Competing Pathways in Amidination

  • Imidate Formation : Hydrolysis of nitriles to imidates is rate-limiting in acidic conditions.

  • Byproduct Formation : Over-amination can yield guanidine derivatives, necessitating precise stoichiometry.

Sulfur Incorporation Challenges

  • Radical Intermediates : Multi-component reactions involving sulfur risk polysulfide byproducts, requiring strict temperature control.

Industrial and Environmental Considerations

  • Solvent Selection : Ethanol and water are preferred over DMF or NMP for greener synthesis.

  • Waste Management : Metal-free methods reduce heavy metal contamination .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-phenylbenzothiazol-6-yl)acetamidine, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 2-phenylbenzothiazol-6-amine with activated acetamide derivatives (e.g., chloroacetamide or imidazole intermediates) under reflux conditions. Solvent choice (e.g., chloroform or ethanol) and temperature control are critical to minimize side reactions and maximize yield . For example, refluxing in chloroform with a 6-hour reaction time achieved a 22% yield in a structurally similar benzothiazole-acetamide compound, with purity confirmed via NMR and crystallography .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming molecular structure and substituent positions. Mass Spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical details and intermolecular interactions (e.g., hydrogen bonding in dimers) . For example, single-crystal X-ray diffraction confirmed the planar geometry of a benzothiazole-acetamide derivative and its intermolecular hydrogen-bonding network .

Q. What are the primary biological targets or activities associated with benzothiazole-acetamide derivatives?

  • Methodological Answer : Benzothiazole derivatives are explored for enzyme inhibition (e.g., nitric oxide synthase) and antimicrobial activity. In vitro assays using enzyme activity kits (e.g., iNOS inhibition) and microbial growth inhibition studies (e.g., MIC determination) are common. For instance, acetamidine analogs have shown selective inhibition of inducible nitric oxide synthase (iNOS), validated via ROS generation assays and enzyme kinetics .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound?

  • Methodological Answer : Yield improvements often require optimizing stoichiometry, solvent polarity, and catalyst use. For example, substituting chloroform with ethanol in crystallization steps enhanced purity in a related compound, reducing byproducts . Kinetic studies (e.g., monitoring via TLC or HPLC) can identify rate-limiting steps, while microwave-assisted synthesis may reduce reaction times .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental and computational data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Hybrid approaches, such as DFT calculations paired with variable-temperature NMR, can elucidate conformational flexibility. For example, X-ray data confirmed gauche conformations in adamantyl-substituted benzothiazoles, resolving ambiguities in NMR assignments .

Q. How can in silico modeling predict the bioactivity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling against targets like iNOS or microbial enzymes can prioritize compounds for synthesis. QSAR studies on substituent effects (e.g., phenyl vs. methoxy groups) guide structural modifications. Prior work on benzothiazole derivatives demonstrated correlations between logP values and antimicrobial potency, validated via MIC assays .

Q. What are the challenges in assessing the stability of this compound under physiological conditions?

  • Methodological Answer : Stability studies require simulating physiological pH (e.g., phosphate buffers) and temperature (37°C) with LC-MS monitoring. Accelerated degradation studies (e.g., high-temperature stress) identify vulnerable functional groups (e.g., acetamide hydrolysis). For benzothiazoles, electron-withdrawing substituents (e.g., chloro groups) enhance stability, as shown in shelf-life studies .

Research Design & Data Analysis

Q. How should researchers design SAR studies for this compound derivatives?

  • Methodological Answer : Systematically vary substituents on the phenyl and benzothiazole moieties while maintaining the acetamide core. Use parallel synthesis (e.g., combinatorial libraries) and high-throughput screening against targets like iNOS or bacterial biofilms. Data analysis via clustering algorithms (e.g., PCA) identifies critical structural features. A study on benzothiadiazine analogs linked trifluoromethyl groups to enhanced antifungal activity .

Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity assays?

  • Methodological Answer : Probit analysis (for LD50/IC50 calculations) and nonlinear regression (e.g., Hill equation) model dose-response curves. Tools like GraphPad Prism or R packages (drc) facilitate EC50 comparisons. For example, acetamiprid’s LD40 was calculated using probit analysis, ensuring reproducibility across biological replicates .

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